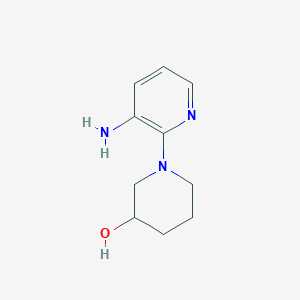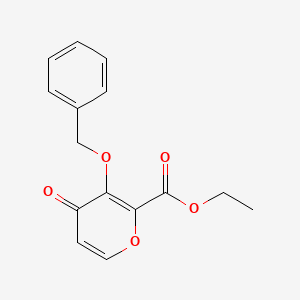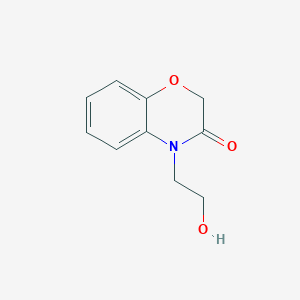
1-(3-Aminopyridin-2-yl)piperidin-3-ol
Overview
Description
1-(3-Aminopyridin-2-yl)piperidin-3-ol, also known as 3-Aminopyridin-2-ylpiperidine-3-ol, is an organic compound belonging to the class of piperidines. It is a white solid with a molecular formula of C8H13NO. This compound has been studied for its various biological activities and has been used in various scientific research applications.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has proposed novel methods for synthesizing compounds with similar structures, emphasizing the importance of these compounds in medicinal chemistry. For instance, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, highlights its significance in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
Chemical Modifications and Biological Implications : Modifications of piperine, a compound structurally related to the query compound, with substituted aminopyridines, have been shown to enhance antimicrobial activity. This underscores the relevance of chemical modifications in augmenting the biological activities of such compounds (Amperayani et al., 2018).
Potential Biological Activities
Antimicrobial Properties : Piperine analogs conjugated with aminopyridine have demonstrated improved antimicrobial activity, suggesting the potential utility of such compounds in antimicrobial studies. This research indicates the significance of structural analogs of aminopyridines in developing new antimicrobial agents (Amperayani et al., 2018).
HIV-1 Reverse Transcriptase Inhibitors : 2-Pyridinone derivatives, related to the query compound through the aminopyridine group, have been evaluated as HIV-1-specific reverse transcriptase inhibitors, showcasing potent and selective inhibition. This indicates the potential of aminopyridine derivatives in antiviral research (Saari et al., 1992).
Advanced Chemical Applications
One-Pot Synthesis Techniques : The development of one-pot synthesis methods for creating 3-aminopiperidines and related structures emphasizes the chemical versatility and potential for efficient synthesis of compounds with complex functionalities, including those related to the aminopyridine and piperidin-3-ol groups (Ortiz et al., 2014).
Access to Bioactive Structures : Research on 2-aminopyridines, which are structurally related to the query compound, underlines their importance as bioactive natural products and in medicinal compounds. This highlights the ongoing need for efficient synthesis methods to access these valuable chemical entities (Bolliger et al., 2011).
properties
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBMJPIPDWKADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)



![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
